molecular formula C12H10ClNO B13959823 (Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile CAS No. 1219452-64-8

(Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile

Cat. No.: B13959823
CAS No.: 1219452-64-8
M. Wt: 219.66 g/mol
InChI Key: IHUSZXDIWZGVAB-XFFZJAGNSA-N
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Description

(Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile is an organic compound with a unique structure that includes a chloro group, a hydroxy group, a methylene group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a suitable aldehyde with a nitrile compound under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: The major product is a ketone or aldehyde, depending on the specific conditions used.

    Reduction: The major product is an amine.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

(Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme mechanisms and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific biological context. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1219452-64-8

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

(Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enenitrile

InChI

InChI=1S/C12H10ClNO/c1-9(8-14)12(15)7-11(13)10-5-3-2-4-6-10/h2-7,12,15H,1H2/b11-7-

InChI Key

IHUSZXDIWZGVAB-XFFZJAGNSA-N

Isomeric SMILES

C=C(C#N)C(/C=C(/C1=CC=CC=C1)\Cl)O

Canonical SMILES

C=C(C#N)C(C=C(C1=CC=CC=C1)Cl)O

Origin of Product

United States

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